



Application Notes and Protocols for CPUY192018 Administration in Mice Models

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Compound of Interest		
Compound Name:	CPUY192018	
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These application notes provide a comprehensive overview of the administration of **CPUY192018** in preclinical mouse models, with a focus on its use in studying inflammatory conditions. The protocols and data presented are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

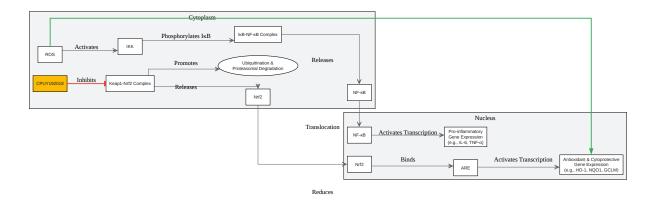
CPUY192018 is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI).[1][2] [3] By disrupting this interaction, CPUY192018 prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[1] This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[1][4][5] The activation of the Nrf2-ARE pathway results in the transcription of genes encoding antioxidant proteins, detoxification enzymes, and anti-inflammatory mediators, thereby protecting cells from oxidative stress and inflammation.[1][2][3]

Preclinical studies in mice have demonstrated the therapeutic potential of **CPUY192018** in alleviating renal inflammation by activating the Nrf2 pathway and inhibiting the nuclear factor-kappa B (NF-kB) signaling cascade.[1][2] These notes provide detailed protocols for the administration of **CPUY192018** in a lipopolysaccharide (LPS)-induced model of chronic renal inflammation in mice.



Signaling Pathway

The primary mechanism of action of **CPUY192018** involves the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 acts as a negative regulator of Nrf2, targeting it for degradation. **CPUY192018** inhibits the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and activation. This, in turn, upregulates the expression of antioxidant and anti-inflammatory genes. Furthermore, **CPUY192018** has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB pathway, which is often triggered by reactive oxygen species (ROS).[1][2]



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Figure 1: CPUY192018 Signaling Pathway



Experimental Protocols LPS-Induced Chronic Renal Inflammation Mouse Model

This protocol describes the induction of chronic renal inflammation in mice using lipopolysaccharide (LPS) and subsequent treatment with **CPUY192018**.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from Escherichia coli O111:B4
- CPUY192018
- · Corn oil (vehicle)
- Sterile phosphate-buffered saline (PBS)
- Standard laboratory equipment for animal handling and injections

Experimental Workflow:

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References

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